molecular formula C25H19F3N4O3 B11312028 N-(4-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

N-(4-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11312028
M. Wt: 480.4 g/mol
InChI Key: HNKPVAXVXAUNFQ-UHFFFAOYSA-N
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Description

N-(4-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its complex structure, which includes multiple functional groups such as amides, ketones, and fluorinated aromatic rings. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the difluorophenyl and fluorobenzyl groups. Key steps include:

    Formation of the Quinoxaline Core: This is achieved through the condensation of o-phenylenediamine with a diketone.

    Introduction of the Difluorophenyl Group: This step involves the reaction of the quinoxaline intermediate with a difluorophenylamine derivative under specific conditions.

    Attachment of the Fluorobenzyl Group: The final step includes the acylation of the intermediate with a fluorobenzyl acetamide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ketone functional groups.

    Reduction: Reduction reactions can target the ketone groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

N-(4-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

    Fluorinated Aromatic Compounds: Molecules with fluorinated aromatic rings, which may exhibit similar chemical properties.

Uniqueness: N-(4-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is unique due to its specific combination of functional groups and fluorinated aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H19F3N4O3

Molecular Weight

480.4 g/mol

IUPAC Name

2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3,5-difluorophenyl)acetamide

InChI

InChI=1S/C25H19F3N4O3/c1-15(33)31(13-16-6-8-17(26)9-7-16)24-25(35)32(22-5-3-2-4-21(22)30-24)14-23(34)29-20-11-18(27)10-19(28)12-20/h2-12H,13-14H2,1H3,(H,29,34)

InChI Key

HNKPVAXVXAUNFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC(=C4)F)F

Origin of Product

United States

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